7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid
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Overview
Description
7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
- 5-methoxyindole-2-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
2680543-45-5 |
---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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